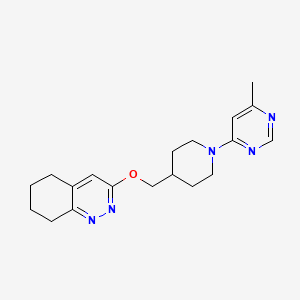

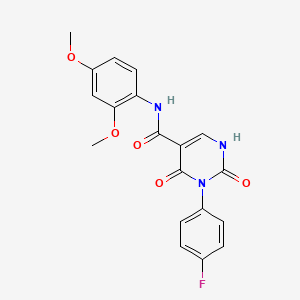

![molecular formula C20H17N5O5S B2926752 3-(2-(4-(6-硝基苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 1203216-21-0](/img/structure/B2926752.png)

3-(2-(4-(6-硝基苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a derivative of thiazole . Thiazole derivatives have been identified to play a necessary role in medical chemistry . They are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more recently for the treatment of pain .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of small-ring heterocycles including nitrogen and sulfur . These compounds have been under investigation for a long time on account of their synthetic diversity and therapeutic relevance . The synthesis process involves the creation of new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives .

Molecular Structure Analysis

The molecular structure of the compound is confirmed by 1H and 13C NMR, and mass spectral data . The compound is a derivative of thiazole, which is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics, thiostrepton and micrococcin P1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions were monitored by TLC performed on silica gel glass plates containing 60 F-254, and visualized under UV light or by iodine indicator .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods. For example, the melting point can be determined experimentally . The compound has a melting point of 240–242°C . The 1H NMR spectrum, δ, ppm: 3.88 s (3H), 5.61 s (2H), 7.13 d (2H, J = 7.20 Hz), 7.52 d (1H, J = 8.10 Hz), 7.55 d (2H, J = 7.22 Hz), 7.59–7.67 m (5H), 7.70 d (1H, J = 8.13 Hz), 7.79 s (1H), 7.83 d (1H, J = 8.10 Hz), 8.24 s (1H), 10.09 s (1H) .

科学研究应用

抗菌和抗真菌剂

哌嗪衍生物,包括具有苯并噻唑和硝基的衍生物,已显示出显着的药效基团活性。研究表明,合成的取代哌嗪衍生物经过筛选,对各种病原体(如金黄色葡萄球菌、铜绿假单胞菌、大肠杆菌、白色念珠菌和曲霉属)具有抗菌和抗真菌活性。其中许多化合物表现出显着的抗菌和抗真菌特性,突出了它们在开发新型抗菌剂中的潜力 (Suryavanshi 和 Rathore,2017)。

抗 HIV 活性

已合成硝基咪唑衍生物(包括具有哌嗪基取代基的衍生物)并评估其抗 HIV 活性。在 MT-4 细胞中对这些化合物作为非核苷逆转录酶抑制剂对 HIV-1 和 HIV-2 的潜力进行了测试。此类研究有助于开发治疗 HIV 感染的新型治疗剂 (Al-Masoudi、Al-Soud、De Clercq 和 Pannecouque,2007)。

定量构效关系 (QSAR) 研究

已对苯并噻唑衍生的取代哌嗪衍生物进行 QSAR 研究,以研究其结构和活性关系。这些研究涉及应用分子轨道理论和密度泛函理论来预测这些化合物的活性,从而深入了解它们的药理学潜力 (Al-Masoudi、Salih 和 Al-Soud,2011)。

抗结核和抗利什曼病活性

已探索具有硝基咪唑和苯并噻唑骨架的化合物对它们的抗结核和抗利什曼病活性。这些研究已鉴定出对结核分枝杆菌具有显着杀菌特性的衍生物,并可能成为治疗内脏利什曼病的一流候选药物。此类研究对于开发治疗这些传染病的新疗法至关重要 (Thompson 等人,2016)。

抗炎和镇痛剂

与哌嗪核心相连的苯并噻唑酮和苯并恶唑酮衍生物的研究已证明具有潜在的抗炎和镇痛活性。评估了这些化合物对诱导型一氧化氮合酶 (iNOS) 和核因子 kappa B (NF-κB) 的体外抑制作用,其中一些化合物显示出有希望的活性。体内研究进一步证实了它们的抗炎和镇痛作用,与标准药物相当 (Abdelazeem 等人,2015)。

未来方向

Thiazole derivatives have been identified to play a necessary role in medical chemistry . Therefore, future research could focus on exploring the potential of these compounds in various therapeutic areas. The development of new and effective molecules as antimicrobial agents is necessary due to the increasing number of multidrug-resistant microbial pathogens and emerging newer infectious diseases .

作用机制

Target of Action

The compound, also known as 3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one, primarily targets the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization . In the LasB system, the compound showed promising quorum-sensing inhibitor activities . Docking studies revealed that the compound binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Biochemical Pathways

The compound affects the quorum sensing pathways in Gram-negative bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms, and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria to develop future resistance .

Result of Action

As a result of its action, the compound inhibits the growth of Gram-negative bacteria, specifically Pseudomonas aeruginosa .

属性

IUPAC Name |

3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5S/c26-18(12-24-15-3-1-2-4-16(15)30-20(24)27)22-7-9-23(10-8-22)19-21-14-6-5-13(25(28)29)11-17(14)31-19/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXVKGTWTISRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

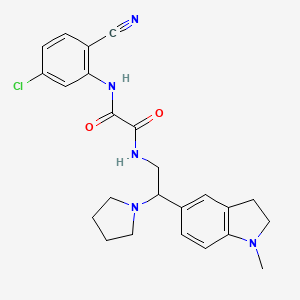

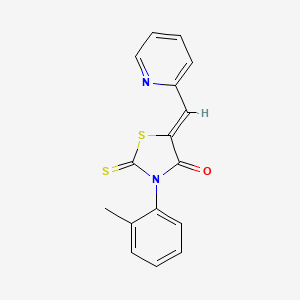

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

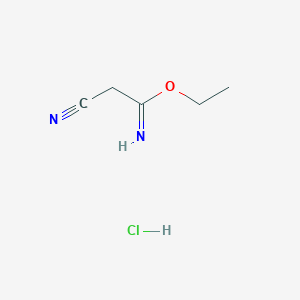

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)

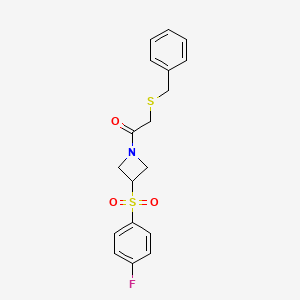

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)

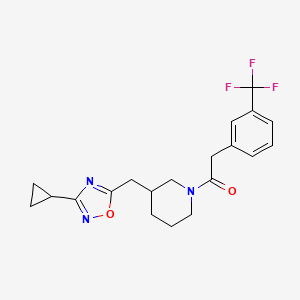

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)

![[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2926689.png)

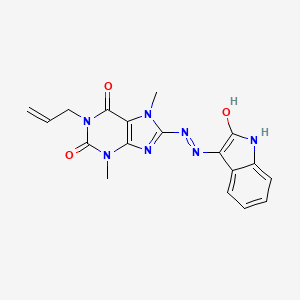

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)